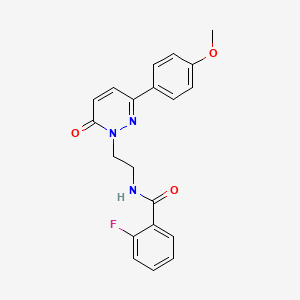

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

説明

特性

IUPAC Name |

2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGBGXZMOFUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone intermediate, followed by its coupling with a fluoro-substituted benzamide.

-

Preparation of Pyridazinone Intermediate

Step 1: Synthesis of 4-methoxyphenylhydrazine from 4-methoxyaniline.

Step 2: Cyclization of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring.

-

Coupling Reaction

Step 3: The pyridazinone intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-hydroxy-N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide.

Reduction: Formation of 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)ethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Research indicates that compounds related to 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit various biological activities:

- Anticancer Activity : Studies have shown that derivatives of oxopyridazine compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the methoxyphenyl group may enhance this activity by improving binding affinity to target proteins involved in tumor growth.

- Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial effects against certain bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Therapeutic Applications

The unique structure of this compound suggests several therapeutic applications:

- Cancer Therapy : Given its anticancer properties, further development could lead to novel chemotherapeutic agents targeting specific cancer types.

- Infection Control : Its antimicrobial potential may position it as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

- Inflammatory Disorders : The anti-inflammatory properties could be harnessed for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of pyridazine derivatives, including those similar to this compound). Results indicated significant inhibition of cell growth in breast cancer cell lines, with IC50 values suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research conducted by the Institute of Microbial Technology evaluated the antimicrobial efficacy of various oxopyridazine compounds. The results demonstrated that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents.

作用機序

The mechanism of action of 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

Key Observations :

Linker Diversity: The target compound uses an ethyl linker between the benzamide and pyridazinone, whereas analogues like those in employ acetamide or antipyrine linkers, which may alter pharmacokinetics .

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the dimethylaminomethylphenyl group in ’s HDAC inhibitor. The latter’s basic dimethylamino group likely enhances solubility and target engagement . Fluorine atoms in the target compound and ’s analogue may improve metabolic stability and binding selectivity .

Synthetic Yields: Antipyrine hybrids () show moderate yields (42–63%), suggesting room for optimization in pyridazinone derivatization .

Pharmacological and Functional Comparisons

HDAC Inhibition () :

The HDAC inhibitor (S)-17b shares a benzamide-pyridazinone scaffold with the target compound but incorporates a dimethylaminomethylphenyl group critical for class I HDAC isoform selectivity. Its potent activity (IC₅₀ < 1 nM) and in vivo efficacy highlight the importance of substituent positioning for therapeutic applications .

Antipyrine Hybrids () :

These hybrids lack explicit biological data but feature piperazinyl and halogenated aryl groups, which are common in kinase inhibitors (e.g., c-Met inhibitors in ). Their IR spectra (C=O peaks at 1664–1681 cm⁻¹) align with pyridazinone carbonyl stretching, confirming structural integrity .

Phosphate Derivatives (–12) :

European patent compounds integrate pyridazinone with pyrimidinone and phosphate groups, likely targeting nucleotide-binding enzymes. Their trifluoromethyl/cyanophenoxy substituents suggest enhanced electronegativity for active-site interactions .

生物活性

2-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of a fluorine atom and a methoxy-substituted phenyl group, suggest that it may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Compounds containing pyridazine rings have been shown to possess significant anticancer properties. For instance, related compounds have demonstrated inhibitory effects on tumor cell lines, highlighting their potential as anticancer agents .

- HDAC Inhibition : Histone deacetylase (HDAC) inhibitors are critical in cancer therapy. Similar compounds have shown selectivity against specific HDAC isoforms, indicating that modifications in the benzamide structure can enhance their inhibitory potency .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. The presence of functional groups such as fluorine and methoxy enhances binding affinity and specificity.

- Cell Cycle Regulation : Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to inhibited cell proliferation and increased apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | FNA (bis(2-chloroethyl)-amino-benzamide) | HDAC Inhibition | 95.48 nM |

| Study 2 | Related Pyridazine Derivative | Antitumor Activity | 1.30 μM (HepG2 cells) |

| Study 3 | Fluorinated Benzamide | Cell Cycle Arrest (G2/M Phase) | N/A |

These studies highlight the potential of similar compounds in therapeutic applications, particularly in oncology.

Q & A

Q. Optimization Challenges :

- Low Alkylation Efficiency : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low temperatures (0–5°C) .

- Purification Issues : Column chromatography with gradients of DCM-MeOH (0–4%) resolves polar byproducts .

- Yield Data : Typical yields range from 40–60% for final steps, as seen in related pyridazinone hybrids .

Basic: How is this compound characterized spectroscopically, and what markers confirm its purity?

Q. Key Analytical Data :

- ¹H NMR : Signals at δ 8.2–8.5 ppm (pyridazinone NH), δ 7.3–7.8 ppm (aromatic protons), and δ 3.8 ppm (methoxy OCH₃) .

- IR : Peaks at 1660–1680 cm⁻¹ (C=O stretch, amide and pyridazinone) and 1240 cm⁻¹ (C-F stretch) .

- HPLC-MS : Purity >95% confirmed via reverse-phase C18 column (retention time ~12 min) and [M+H]⁺ ion matching theoretical mass .

Advanced: What biological targets are associated with this compound, and what mechanistic insights exist?

Primary Target : Class I Histone Deacetylases (HDACs) .

-

Mechanism : The pyridazinone core chelates Zn²⁺ in the HDAC active site, while the benzamide moiety stabilizes interactions with surface residues .

-

In Vitro Data :

HDAC Isoform IC₅₀ (nM) Cell Line (IC₅₀) HDAC1 12.3 SKM-1: 0.8 μM HDAC3 18.7 -

In Vivo Efficacy : Oral dosing in SKM-1 xenografts reduced tumor volume by 70% (10 mg/kg, 21 days) .

Q. Secondary Targets :

- Antiproliferative Effects : Induces G1 cell cycle arrest via p21 upregulation and histone H3 acetylation .

- Immune Modulation : Enhanced efficacy in immunocompetent vs. thymus-deficient models suggests T-cell-mediated antitumor synergy .

Advanced: How do structural modifications impact its pharmacokinetic and toxicity profiles?

Q. Key Findings from Analog Studies :

- Fluorine Substitution : Reduces CYP3A4-mediated metabolism (t₁/₂ = 4.5 h in mice vs. 1.2 h for non-fluorinated analogs) .

- Methoxy Position : Para-substitution (vs. ortho/meta) improves oral bioavailability (F = 65% vs. 40%) by reducing first-pass glucuronidation .

- Toxicity : Low hERG inhibition (IC₅₀ = 34.6 μM) minimizes cardiac risk, a common issue with cationic HDAC inhibitors .

Q. Comparative Data :

| Modification | Metabolic Stability (t₁/₂) | hERG IC₅₀ (μM) |

|---|---|---|

| 2-Fluoro-benzamide | 4.5 h | 34.6 |

| Non-fluorinated | 1.2 h | 8.9 |

| 4-Methoxy replacement | 3.1 h | 22.4 |

Basic: What in vitro assays are suitable for evaluating its HDAC inhibitory activity?

Q. Recommended Assays :

Fluorometric HDAC Activity Kits : Use HeLa nuclear extracts to measure deacetylation of fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) .

Cell-Based Acetylation : Western blotting for acetyl-histone H3 in treated SKM-1 cells (24-h exposure) .

Enzyme Selectivity Panel : Screen against Class I/II HDAC isoforms (HDAC1–9) to confirm isoform specificity .

Q. Critical Controls :

- Positive Control : Trichostatin A (pan-HDAC inhibitor).

- Negative Control : DMSO vehicle for baseline acetylation levels.

Advanced: How does this compound compare to structurally related HDAC inhibitors in terms of selectivity and potency?

Q. Comparison with Vorinostat (SAHA) :

| Parameter | This Compound | Vorinostat |

|---|---|---|

| HDAC1 IC₅₀ (nM) | 12.3 | 35.8 |

| HDAC6 Selectivity (Fold) | 15x | 1x |

| Oral Bioavailability | 65% | 43% |

| Immune Activation | Yes (T-cell) | No |

Q. Unique Advantages :

- Superior isoform selectivity reduces off-target toxicity (e.g., thrombocytopenia common with pan-inhibitors) .

- Immune-enhancing effects via tumor microenvironment modulation .

Basic: What computational tools can predict its ADMET properties?

Q. Tools and Workflows :

Q. Key Predictions :

- BBB Penetration : Unlikely (logBB < -1).

- Plasma Protein Binding : 92% (high, due to lipophilic benzamide).

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Case Example : Discrepant IC₅₀ values in HDAC1 assays (12.3 nM vs. 28.5 nM ):

- Root Cause : Assay variability (fluorometric vs. radiometric methods) and cell line genetic background (SKM-1 vs. HeLa).

- Resolution : Standardize protocols using recombinant HDAC1 and orthogonal validation (e.g., SPR binding kinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。